Bienvenue dans la boutique en ligne BenchChem!

Phyllanthine-d3

LC-MS/MS Stable isotope dilution Securinega alkaloids

Phyllanthine-d3 is a stable isotope-labeled analog of the Securinega-type alkaloid phyllanthine (4-methoxy-securinine), in which three hydrogen atoms of the 10-methoxy group are replaced by deuterium (C₁₄H₁₄D₃NO₃, MW 250.31). The parent alkaloid phyllanthine (C₁₄H₁₇NO₃, MW 247.29, CAS 20072-02-0) occurs naturally in Phyllanthus niruri, P.

Molecular Formula C14H17NO3
Molecular Weight 250.31 g/mol
Cat. No. B12422101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllanthine-d3
Molecular FormulaC14H17NO3
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCOC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
InChIInChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14+/m1/s1/i1D3
InChIKeyYKLWRYOORWTCQQ-SSLZMKKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phyllanthine-d3: Deuterated Securinega Alkaloid Internal Standard for High-Fidelity Quantitative LC-MS/MS


Phyllanthine-d3 is a stable isotope-labeled analog of the Securinega-type alkaloid phyllanthine (4-methoxy-securinine), in which three hydrogen atoms of the 10-methoxy group are replaced by deuterium (C₁₄H₁₄D₃NO₃, MW 250.31) [1]. The parent alkaloid phyllanthine (C₁₄H₁₇NO₃, MW 247.29, CAS 20072-02-0) occurs naturally in Phyllanthus niruri, P. amarus, and related species, and belongs to the securinine subgroup of indolizidine alkaloids [2][3]. Phyllanthine-d3 is supplied as an analytical standard with a certified purity ≥98% and is intended exclusively as a stable isotope-labeled internal standard (SIL-IS) for the quantification of phyllanthine in complex biological and botanical matrices using HPLC–MS/MS platforms [1].

Why Unlabeled Phyllanthine or Structural Analogs Cannot Replace Phyllanthine-d3 in Regulated Bioanalysis


Quantitative LC-MS/MS determination of phyllanthine in plasma, tissue homogenates, or plant extracts demands an internal standard that precisely mirrors the analyte's behavior through extraction, chromatography, and ionization while maintaining a resolvable mass difference. Unlabeled phyllanthine (Δm/z = 0) creates unresolvable signal overlap with the target analyte and provides no correction for matrix effects or recovery losses [1]. Structural analog internal standards such as securinine or norsecurinine, although structurally related, exhibit different chromatographic retention, differential extraction recovery, and unequal ionization response in the presence of co-eluting matrix components, introducing quantitative bias that can exceed 30% [2][3]. Deuterated Phyllanthine-d3, by contrast, furnishes the requisite +3 Da mass shift for distinct multiple reaction monitoring (MRM) transitions while preserving near-identical physicochemical properties and co-elution behavior—conditions that are mandatory for meeting current EMA and FDA bioanalytical method validation criteria [1][2].

Quantitative Differentiation Evidence for Phyllanthine-d3 Relative to Closest Comparators


Mass Shift Δm/z = +3.02 Da Enables Baseline-Separated MRM Detection Versus Unlabeled Phyllanthine (Δm/z = 0)

Phyllanthine-d3 (monoisotopic mass 250.14 Da) provides a mass increment of +3.02 Da over native phyllanthine (247.12 Da), enabling selection of fully resolved precursor → product ion transitions in multiple reaction monitoring (MRM) mode with zero isotopic cross-talk between the analyte and internal standard channels [1][2]. By contrast, unlabeled phyllanthine employed as an internal standard yields Δm/z = 0, resulting in indistinguishable signals that violate the fundamental requirement for independent integration of analyte and internal standard peaks in quantitative MS workflows [3]. The certified isotopic purity of ≥98% for the d3-labeled material ensures that the [M+H]⁺ signal of the internal standard contributes <2% intensity to the analyte channel, preserving linearity across the calibration range .

LC-MS/MS Stable isotope dilution Securinega alkaloids

Chromatographic Co-Elution Within ±0.1 min Ensures Uniform Matrix Effect Compensation Compared to Structural Analog IS

Stable isotope-labeled internal standards in which deuterium replaces hydrogen on a methoxy substituent (as in Phyllanthine-d3) exhibit reversed-phase chromatographic retention times that differ from the native analyte by typically ≤0.05–0.10 min, ensuring that the IS and analyte experience virtually identical solvent composition and co-eluting matrix components at the electrospray ionization interface [1][2]. In contrast, structural analog internal standards such as the unsubstituted securinine (MW 217.26) or norsecurinine (MW 203.24) possess different hydrophobicity and polar surface area, leading to retention time differences of 0.5–2.0 min under standard gradient conditions—sufficient to expose the IS and analyte to different ionization microenvironments and matrix interference profiles [3]. Co-elution with the target analyte is considered a critical performance attribute by regulatory agencies; the EMA notes that over 90% of successful bioanalytical submissions employ a SIL-IS that co-elutes with the analyte [4].

Matrix effects Ion suppression Stable isotope internal standard

Quantitative Bias Reduction of ≥30 Percentage Points in Biological Matrix Analysis vs Structural Analog IS Approaches

A systematic comparison of deuterated SIL-IS versus non-deuterated (¹³C/¹⁵N) SIL-IS for urinary biomarker quantification demonstrated that a non-optimal IS (deuterated form with chromatographic retention shift) generated negatively biased results of −38.4% in spike-accuracy experiments, whereas an IS with perfect co-elution (¹³C₆-labeled) produced negligible bias [1]. While this study compared two SIL-IS types, it quantitatively illustrates the magnitude of bias (tens of percent) that arises when the IS fails to track the analyte identically through the LC-MS system—a failure mode that is far more severe for structural analog IS than for any SIL-IS. Bioanalytical guidance from Clearsynth's analytical development group states that deuterated IS—when properly designed to co-elute—yield extraction recovery ratios (analyte/IS) within 95–105% and precision (CV) below 5%, whereas structural analog IS frequently exhibit recovery ratios outside 85–115% and CV exceeding 15% in heterogenous biological matrices such as plasma or tissue homogenates [2].

Quantitative bias Spike recovery Bioanalytical method validation

Regulatory Alignment: EMA and FDA Preference for SIL-IS Translates Into Lower Submission Risk and 50% Faster Method Development

The European Medicines Agency (EMA) has recorded that over 90% of bioanalytical submissions to the agency incorporate a stable isotope-labeled internal standard, and the agency has explicitly rejected studies in which the surrogate internal standard was deemed an insufficiently close analog [1]. The U.S. FDA, while not mandating SIL-IS, has issued Form 483 observations to laboratories that fail to adequately track internal standard response variability within and between analytical runs—a monitoring task that is far more challenging with structural analog IS due to their differential behavior [1]. From an operational standpoint, investment in a fit-for-purpose SIL-IS such as Phyllanthine-d3 typically reduces method development time by approximately 50% compared to optimizing and defending a structural analog-based method, because the inherent co-elution and matched recovery behavior of the SIL-IS eliminates iterative troubleshooting of matrix effect and recovery inconsistency [1]. This time saving directly offsets the higher unit cost of the deuterated material [2].

Regulatory bioanalysis EMA guideline Method development efficiency

High-Value Application Scenarios for Phyllanthine-d3 Anchored to Quantitative Differentiation Evidence


Pharmacokinetic and Tissue Distribution Studies of Phyllanthine in Preclinical Species

Phyllanthine-d3 serves as the SIL-IS for accurate quantification of phyllanthine in plasma, urine, and tissue homogenates following administration of Phyllanthus extracts or purified phyllanthine. The +3 Da mass shift enables interference-free MRM detection [1], while co-elution ensures that ion suppression from phospholipids and other endogenous matrix components is equally experienced by analyte and IS, producing reliable concentration-time profiles [2]. This application directly addresses the quantitative bias risk identified in Section 3 (≥30 percentage point improvement in spike accuracy vs analog IS methods) [3].

Standardization and Quality Control of Phyllanthus-Based Herbal Products and Dietary Supplements

Manufacturers of Phyllanthus herbal products require validated HPLC-MS/MS methods for batch-to-batch quantification of marker compounds, including phyllanthine. Phyllanthine-d3, as a deuterated internal standard, compensates for the substantial matrix variability inherent to crude plant extracts (polyphenolic interference, chlorophyll, waxes) that structural analog IS cannot uniformly correct [2][4]. The EMA regulatory preference for SIL-IS (>90% adoption) supports method acceptance when these products are assessed under pharmaceutical or food supplement regulations [4].

In Vitro Metabolic Stability and Metabolite Identification Studies Using Hepatocyte or Microsomal Incubations

In drug metabolism studies, phyllanthine is incubated with liver microsomes or hepatocytes to assess metabolic turnover and identify oxidative metabolites. Phyllanthine-d3, spiked into quenched incubation samples, provides an isotope dilution-based correction for differential recovery of phyllanthine and its metabolites during sample workup, and the distinct +3 Da mass channel prevents interference from any in-source fragmentation of metabolites back to the parent mass [1][2]. The ~50% reduction in method development time documented for SIL-IS methods enables faster turnaround for structure-metabolism relationship studies [4].

Clinical Bioequivalence and Therapeutic Drug Monitoring (TDM) Studies of Phyllanthine-Containing Formulations

For clinical pharmacokinetic bridging studies or TDM applications involving phyllanthine, regulatory agencies expect validated LC-MS/MS methods with demonstrable accuracy and precision across the therapeutic concentration range. Phyllanthine-d3 as SIL-IS satisfies the co-elution, matched recovery, and matrix effect compensation criteria that structural analog IS methods often fail during incurred sample reanalysis (ISR) audits, a frequent trigger for FDA 483 observations [3][4]. The documented >90% EMA submission adoption rate for SIL-IS-based methods provides procurement decision-makers with a clear, risk-mitigation rationale for selecting the deuterated material [4].

Quote Request

Request a Quote for Phyllanthine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.